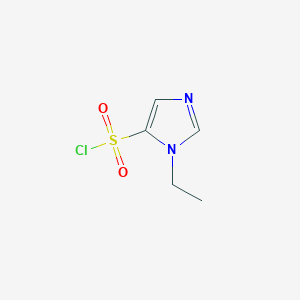

1-ethyl-1H-imidazole-5-sulfonyl chloride

Übersicht

Beschreibung

1-ethyl-1H-imidazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it useful in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride typically involves the reaction of 1-ethylimidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 1-ethylimidazole

Reagent: Chlorosulfonic acid

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

Product Isolation: The product is then isolated by filtration and purified using standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

1-ethyl-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions due to the presence of the reactive sulfonyl chloride group. Some of the common reactions include:

Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the imidazole ring can undergo various redox reactions depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Biological Research

1-Ethyl-1H-imidazole-5-sulfonyl chloride is employed in modifying biomolecules such as proteins and peptides. Its sulfonyl chloride group reacts with nucleophiles, facilitating the formation of sulfonamide linkages. This characteristic makes it valuable in:

- Peptide Synthesis : It is used as a coupling reagent in solid-phase peptide synthesis, enhancing yield and purity.

- Protein Modification : The compound can selectively modify amino acid residues in proteins, which is crucial for studying protein functions and interactions.

Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceutical agents. Notably, it is involved in the production of:

- Sulfonamide Drugs : The reactivity of the sulfonyl chloride group allows for the formation of sulfonamides, which are important in antibiotic therapies.

- N-Heterocyclic Compounds : It acts as a building block for creating N-heterocyclic sulfonamides, which have potential medicinal properties.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing various derivatives that find applications in:

- Additive Manufacturing : Used as a precursor for materials that require specific chemical properties.

- Catalysis : Acts as a catalyst or co-catalyst in organic reactions due to its unique structural features.

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-imidazole-5-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate thioester linkages, respectively . The imidazole ring can also participate in various chemical reactions, contributing to the compound’s versatility in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

1-ethyl-1H-imidazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and imidazole-based compounds:

1H-imidazole-1-sulfonyl chloride: This compound lacks the ethyl group at the nitrogen position, making it less hydrophobic compared to this compound.

1-methyl-1H-imidazole-5-sulfonyl chloride: Similar to the ethyl derivative but with a methyl group, this compound has slightly different reactivity and solubility properties.

1-ethyl-1H-imidazole-4-sulfonyl chloride: The position of the sulfonyl chloride group on the imidazole ring can significantly affect the compound’s reactivity and the types of reactions it undergoes.

Biologische Aktivität

1-Ethyl-1H-imidazole-5-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Modulates inflammatory pathways, indicating potential therapeutic benefits in inflammatory diseases.

Target Interactions

This compound interacts with various molecular targets, influencing cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific kinases involved in signal transduction, affecting downstream cellular responses.

- Gene Expression Modulation : It alters gene expression by interacting with transcription factors, influencing processes such as apoptosis and cell cycle regulation.

Biochemical Pathways

The compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of active or inactive metabolites, impacting its overall biological activity .

Anticancer Activity

A study evaluated the anticancer effects of this compound on various human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| SISO (Cervical) | 2.38 |

| RT-112 (Bladder) | 3.77 |

These findings indicate significant inhibition of cell growth, with the SISO cell line showing the highest sensitivity to treatment .

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against common bacterial strains, with results shown below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

These results demonstrate the compound's potential as an antimicrobial agent .

Toxicity and Dosage Effects

Toxicity studies indicate that while lower doses may exhibit therapeutic effects, higher doses can lead to significant toxicity, including liver and kidney damage. It is crucial to optimize dosages for therapeutic applications to minimize adverse effects .

Eigenschaften

IUPAC Name |

3-ethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-8-4-7-3-5(8)11(6,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJSRPUNEMPUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.